molecular formula C8H4BrN3O3 B8012798 7-bromo-6-nitro-1H-quinazolin-4-one

7-bromo-6-nitro-1H-quinazolin-4-one

Cat. No.: B8012798
M. Wt: 270.04 g/mol
InChI Key: HTNGXJGVBZFNIN-UHFFFAOYSA-N
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Description

7-bromo-6-nitro-1H-quinazolin-4-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.

Preparation Methods

The preparation of 7-bromo-6-nitro-1H-quinazolin-4-one involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-bromo-6-nitro-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The rate of these reactions is influenced by factors such as the chemical nature of the reacting substances, temperature, concentration, and the presence of a catalyst . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-bromo-6-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, in the context of antifibrinolytic activity, similar compounds like tranexamic acid competitively inhibit the activation of plasminogen to plasmin . This mechanism is crucial in reducing or preventing hemorrhagic episodes. The exact molecular targets and pathways for this compound would depend on its specific application and context.

Comparison with Similar Compounds

7-bromo-6-nitro-1H-quinazolin-4-one can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or similar biological activities. For instance, tranexamic acid and aminocaproic acid are both antifibrinolytic agents with similar mechanisms of action . The uniqueness of this compound lies in its specific structural features and the particular applications it is used for.

Conclusion

This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties, diverse reactivity, and wide range of applications make it a valuable substance in various fields.

Properties

IUPAC Name

7-bromo-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNGXJGVBZFNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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